4-azido-4-deoxy-D-glucose
Description
Contextualization within Modified Carbohydrate Chemistry and Glycobiology Paradigms
Glycobiology, the study of the structure, biosynthesis, and biology of glycans, has often been hampered by the complexity and heterogeneity of these molecules. nih.gov Unlike proteins and nucleic acids, which are template-driven, glycan synthesis is a complex, non-template-driven process involving numerous enzymes. nih.gov This makes studying them with traditional genetic tools difficult. Chemical biology offers a powerful alternative through the use of modified carbohydrates. nih.govcas.org
The core strategy, known as metabolic glycoengineering, involves introducing a subtly modified monosaccharide to cells or organisms. nih.govnih.gov The cell's own biosynthetic machinery then incorporates this "unnatural" sugar into its glycans. nih.govnih.gov If the modification is a chemical "reporter," it provides a handle for later detection and analysis. 4-Azido-4-deoxy-D-glucose is a prime example of such a modified sugar, where the hydroxyl group at the 4-position of glucose is replaced by an azide (B81097) group. This seemingly small change is the key to its utility, placing it at the forefront of modern glycoscience research.
Rationale for Azido-Functionalization in Monosaccharide Analogues
The choice of the azide (N₃) group as a chemical reporter is deliberate and strategic for several reasons. nih.gov Coined by Nobel Laureate Carolyn Bertozzi, the concept of "bioorthogonal chemistry" is central to this rationale. cas.orgyoutube.com A bioorthogonal reaction is one that can occur in a living system without interfering with native biochemical processes. nih.gov The azide group is an ideal bioorthogonal handle because it is virtually absent in most biological systems and does not react with the vast majority of biological molecules. nih.govyoutube.com
Furthermore, the azide group is small, with a radius comparable to a methyl group. youtube.com This minimal size reduces the likelihood that its presence will significantly perturb the structure of the sugar or prevent its recognition and processing by the cell's metabolic enzymes. youtube.comnih.gov Once incorporated into glycans, the azide group can be specifically targeted by externally supplied probes through highly selective bioorthogonal reactions. nih.gov This allows for the covalent tagging of glycans with molecules for imaging (like fluorophores) or enrichment (like biotin). nih.govnih.gov
Two primary bioorthogonal reactions are used to label azido-modified sugars:
The Staudinger Ligation: This reaction occurs between an azide and a specifically engineered phosphine (B1218219), such as a triarylphosphine bearing an ester trap. nih.govnih.gov It forms a stable amide bond, effectively ligating the probe to the sugar. youtube.com While highly specific, a drawback of the Staudinger ligation can be its relatively slow reaction kinetics. nih.gov
Azide-Alkyne Cycloadditions: This class of reactions, often termed "click chemistry," involves the reaction of an azide with an alkyne to form a stable triazole ring. nih.govspringernature.com The copper(I)-catalyzed version (CuAAC) is very efficient but the copper catalyst can be toxic to cells. nih.gov A major advancement was the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses a strained, cyclic alkyne (like a dibenzocyclooctyne or DBCO) that reacts rapidly with azides without the need for a toxic catalyst, making it highly suitable for studies in living organisms. nih.govnih.govnobelprize.org
| Reaction | Key Reactants | Key Feature | Application Context |
| Staudinger Ligation | Azide + Engineered Phosphine | Highly selective, forms stable amide bond. nih.govyoutube.com | Ex vivo and in vivo labeling, proteomics. nih.gov |
| CuAAC (Click Chemistry) | Azide + Terminal Alkyne + Copper(I) Catalyst | Fast and high-yielding reaction. nih.govspringernature.com | In vitro and cell-based labeling; catalyst toxicity is a concern. nih.gov |
| SPAAC (Click Chemistry) | Azide + Strained Cycloalkyne (e.g., DBCO) | Catalyst-free, fast kinetics, highly bioorthogonal. nih.govnobelprize.org | Live-cell and whole-organism imaging and analysis. nih.govnobelprize.org |
Overview of Key Research Domains and Methodological Contributions
The application of this compound and other azidosugars has revolutionized several areas of research. Its primary use is in metabolic labeling to visualize and identify glycans and the glycoproteins they are attached to. nih.gov
Key research applications include:
Glycan Visualization: By feeding cells this compound and then treating them with a fluorescently-tagged probe (e.g., a DBCO-fluorophore), scientists can directly visualize the location and dynamics of glucose-containing glycans on and within cells using microscopy. nih.govnobelprize.org
Glycoproteomics: To identify which proteins are glycosylated, the azido-labeled glycans can be tagged with a biotin (B1667282) probe via click chemistry. cas.org The biotin tag allows for the selective isolation and enrichment of these glycoproteins from complex cell lysates, which can then be identified using mass spectrometry. nih.gov This has been a powerful tool for discovering new glycoproteins and understanding how glycosylation patterns change in disease.
Inhibitor Studies: Early research demonstrated that this compound can act as an inhibitor of certain enzymes, such as lactose (B1674315) synthase. nih.gov This study showed that the 4-hydroxyl group of glucose is an important recognition factor for the enzyme, as its replacement with the azido (B1232118) group weakened binding. nih.gov
Investigating Glycan Function: Metabolic glycoengineering with azidosugars has been instrumental in discovering novel biological roles for glycans. For instance, this approach was crucial in the landmark discovery of "glycoRNA," revealing that small RNAs can be modified with glycans and displayed on the cell surface, opening up a new interface between RNA biology and glycobiology. cas.org
While this compound is a powerful tool, researchers must consider that the azido modification, while small, can sometimes influence the processing by certain enzymes. nih.govacs.org Studies have shown that some glycosidases (enzymes that break down glycans) may process the azido-modified version differently than the natural sugar. nih.govacs.org Despite this, the insights gained from using this compound have been profound, providing a window into the dynamic world of glycans that would otherwise be inaccessible.
Structure
3D Structure
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDMQMIMGQKBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azido 4 Deoxy D Glucose and Advanced Derivatives
Stereoselective Chemical Synthesis Routes
A primary and effective method for introducing an azide (B81097) group at the C4 position involves the nucleophilic substitution of a suitable leaving group on a hexopyranoside precursor. This approach relies on the principles of SN2 reactions to achieve the desired stereochemistry.
The SN2 displacement mechanism is a cornerstone for the synthesis of 4-azido-4-deoxy-D-glucose. This reaction typically involves a precursor with a good leaving group at the C4 position, such as a sulfonyloxy group (e.g., mesyloxy or tosyloxy). The reaction of this precursor with an azide anion source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF), leads to the inversion of configuration at the C4 center and the formation of the desired this compound derivative. nih.govresearchgate.net
For instance, the synthesis of methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside has been achieved through the SN2 displacement of the 4-methylsulfonyloxy group of methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside with azide ions. nih.gov This reaction proceeds with a complete inversion of stereochemistry at the C4 position. nih.gov The choice of a galactose-configured precursor is crucial as the inversion at C4 leads to the desired glucose configuration in the product.
Table 1: Examples of SN2 Displacement for the Synthesis of this compound Derivatives
| Starting Material | Leaving Group | Reagent | Product | Reference |
| Methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside | Methylsulfonyloxy | NaN₃ | Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside | nih.gov |
| Methyl 2,3,6-tri-O-benzyl-4-O-mesyl-α-D-galactopyranoside | Mesyloxy | NaN₃ | Methyl 2,3,6-tri-O-benzyl-4-azido-4-deoxy-α-D-glucopyranoside | nih.gov |
To ensure that the nucleophilic substitution occurs specifically at the C4 position, a careful strategy of regioselective functionalization and the use of protecting groups is essential. rsc.orgrsc.orgwiley-vch.de The other hydroxyl groups on the sugar ring (at C1, C2, C3, and C6) must be masked with appropriate protecting groups that are stable under the reaction conditions for azidation and can be selectively removed later.
Commonly used protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, acyl esters (like benzoyl or acetyl groups), and cyclic acetals (like benzylidene or isopropylidene). wiley-vch.de The selection of these groups is critical for directing the reaction to the desired hydroxyl group. For example, a 4,6-O-benzylidene acetal can be used to protect the C4 and C6 hydroxyls simultaneously. Subsequent regioselective opening of this acetal can then expose the C4 hydroxyl for activation and substitution.
The strategic application of these protecting groups allows for the isolation of intermediates where only the C4 hydroxyl is available for conversion into a good leaving group, thereby ensuring the regioselectivity of the subsequent azidation step. researchgate.net
Azide transfer reactions provide an alternative route to introduce the azido (B1232118) functionality. acs.org These reactions typically involve the conversion of a primary amine to an azide. While more commonly applied to aminosugars at other positions, the principles can be adapted for the synthesis of this compound if a suitable 4-amino-4-deoxy-D-glucose precursor is available. Reagents like triflyl azide (TfN₃) or imidazole-1-sulfonyl azide are often employed for this transformation. acs.org
Recent advancements in synthetic methodology have led to the development of one-pot procedures for the synthesis of more complex sugar analogues, including di-azido derivatives. nih.gov These methods offer increased efficiency by minimizing the need for isolation and purification of intermediates. For instance, a one-pot double inversion of triflate leaving groups on a sugar diol using tetrabutylammonium azide (TBAN₃) has been reported for the synthesis of di-azido sugars. nih.gov This strategy could potentially be adapted to introduce azide groups at the C4 and another position of a glucose derivative in a single synthetic operation.
Catalytic methods for azidation represent a significant improvement in terms of safety and efficiency. nottingham.edu.mychemistryviews.orgchemrxiv.orgresearchgate.net The use of fluorosulfuryl azide (FSO₂N₃) in combination with a copper(II) catalyst has been shown to be a highly effective and rapid method for the conversion of amines to azides in carbohydrates. nottingham.edu.mychemistryviews.orgchemrxiv.orgresearchgate.net This protocol can convert common hexosamine substrates to their corresponding 2-azido-2-deoxy sugars in very short reaction times and with high yields. nottingham.edu.mychemrxiv.orgresearchgate.net While primarily demonstrated for the C2 position, this catalytic system holds promise for broader applications in carbohydrate chemistry, potentially including the synthesis of this compound from a 4-amino precursor under mild conditions. chemistryviews.org The reaction progress can often be monitored by a color change of the copper catalyst. chemistryviews.orgresearchgate.net
Nucleophilic Substitution Reactions at the C4 Position of Hexopyranosides
Preparation of Complex Precursors and Conjugates
The transformation of this compound into more elaborate structures is essential for its application in various biochemical and cellular studies. These transformations include the protection of hydroxyl groups through peracetylation, its incorporation into complex lipids like GPI anchors, and its enzymatic conversion into nucleotide sugars that are substrates for glycosyltransferases.
Synthesis of Peracetylated Forms of this compound
The peracetylation of this compound is a common strategy to protect its hydroxyl groups, enhancing its solubility in organic solvents and allowing for selective modifications at other positions. The resulting peracetylated compound, such as 1,2,3,6-tetra-O-acetyl-4-azido-4-deoxy-β-D-glucose, is a key intermediate for the synthesis of more complex glycosylated molecules and has been utilized in the study of glycosylation patterns. nih.gov
The synthesis of these peracetylated forms typically involves the treatment of the parent azido sugar with an acetylating agent in the presence of a catalyst. A general procedure for the acetylation of sugars involves the use of acetic anhydride with a catalyst like pyridine or a catalytic amount of a strong acid. For instance, the acetylation of a related compound, 2-azido-2-deoxyglucose, is achieved by resuspending it in pyridine and acetic anhydride, with a catalytic amount of dimethylaminopyridine, and stirring the reaction at room temperature for an extended period. nih.gov A similar approach can be envisioned for the 4-azido derivative. The reaction conditions for the peracetylation of D-glucose using acetic anhydride and a catalytic amount of perchloric acid have also been described, yielding the α-anomer of penta-O-acetyl-D-glucopyranose. nih.gov These methods highlight common strategies that could be adapted for the peracetylation of this compound.
| Starting Material | Acetylating Agent | Catalyst/Solvent | Product |
| 2-Azido-2-deoxyglucose | Acetic anhydride | Pyridine, Dimethylaminopyridine | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucose |
| D-glucose | Acetic anhydride | Perchloric acid | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
Incorporation into Glycophosphatidylinositol (GPI) Anchors
Glycophosphatidylinositol (GPI) anchors are complex glycolipids that tether proteins to the cell surface in eukaryotes. The study of GPI anchor biosynthesis and function often relies on the use of modified precursors that can be metabolically incorporated into these structures. While the direct incorporation of this compound into the glucose-containing core of the GPI anchor has not been extensively detailed, the use of azido-modified inositol derivatives, for which D-glucose is a precursor, has been successfully demonstrated.
A diacyl phosphatidylinositol (PI) derivative featuring an azide group at the C4-position of the inositol ring has been synthesized from D-glucose and 1,2-distearoyl-sn-glycerol. biosynth.com This azido-PI derivative is designed to be a biosynthetic precursor for GPI anchors, allowing for the metabolic engineering of cell surface GPIs. biosynth.com The rationale is that the azido-PI will be taken up by cells and utilized in the GPI biosynthetic pathway, leading to the presentation of azide-labeled GPI-anchored proteins on the cell surface. nih.govnih.gov This azide handle can then be used for "click" chemistry reactions to attach reporter molecules like fluorophores or biotin (B1667282) for visualization and pull-down experiments. nih.govbiosynth.comnih.gov
The synthesis of the key azido-inositol intermediate, 1-O-Acetyl-4-azido-4-deoxy-3,5-di-O-(p-methoxybenzyl)-myo-inositol, starts from a D-glucose derivative. biosynth.com This underscores the role of glucose as a foundational chiral pool starting material for accessing complex, modified inositol structures used in GPI anchor research.
| Precursor | Target Molecule | Application |
| D-Glucose | 4-Azido-phosphatidylinositol | Metabolic engineering of GPI anchors |
| Azido-modified phosphatidylinositol | Azide-labeled GPI-anchored proteins | Fluorescent imaging and protein pull-down studies |
Enzymatic Synthesis of Nucleotide-Sugar Derivatives (e.g., UDP-4-azido-4-deoxy-D-glucose)
Nucleotide sugars are activated forms of monosaccharides that serve as donors in glycosylation reactions catalyzed by glycosyltransferases. The enzymatic synthesis of nucleotide-sugar derivatives of this compound, such as UDP-4-azido-4-deoxy-D-glucose, is of significant interest for studying and manipulating these enzymatic processes.
However, the enzymatic synthesis of C4-modified UDP-sugars presents challenges. For instance, the enzyme GlcNAc-1-P uridyltransferase (GlmU), which is involved in the synthesis of UDP-GlcNAc, has been shown to be intolerant to functional groups larger than a hydroxyl group at the C4 position of the sugar. nih.gov This suggests that a direct enzymatic conversion of this compound-1-phosphate to its UDP derivative by enzymes like UDP-glucose pyrophosphorylase (UGPase) may be inefficient or not feasible. nih.gov
Consequently, a chemical synthesis approach has been successfully employed to produce related C4-azido nucleotide sugars. The synthesis of UDP-4-N₃-GlcNAc and UDP-4-N₃-GalNAc has been achieved through a multi-step chemical process, starting from the corresponding benzyl glycosides. nih.gov This chemical route circumvents the substrate specificity limitations of the enzymes.
Once synthesized, UDP-4-azido-4-deoxy-D-glucose has been shown to be an inhibitor of lactose (B1674315) synthase. biosynth.comnih.gov This inhibition is dependent on the presence of α-lactalbumin, a regulatory protein of the lactose synthase enzyme complex. biosynth.comnih.gov The inhibitory effect suggests that the 4-azido modification interferes with the binding or catalytic activity of the enzyme, highlighting the importance of the 4-hydroxyl group of glucose in the natural substrate. nih.gov
| Compound | Synthetic Approach | Biological Activity |
| UDP-4-N₃-GlcNAc / UDP-4-N₃-GalNAc | Chemical Synthesis | Substrates for polysaccharide synthases, chain terminators |
| UDP-4-azido-4-deoxy-D-glucose | Likely Chemical Synthesis | Inhibitor of lactose synthase |
Applications in Bioorthogonal Chemical Labeling and Imaging
Fundamental Principles of Bioorthogonal Reactivity of Azides
The azide (B81097) functional group is central to several highly selective and efficient bioorthogonal ligation reactions. These reactions enable the covalent attachment of probes for detection, enrichment, or visualization to molecules that have been metabolically tagged with an azido (B1232118) sugar like 4-azido-4-deoxy-D-glucose.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often called "click chemistry," is a robust and highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne nih.govnih.gov. The reaction is catalyzed by a copper(I) source, which dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction nih.govacs.org. In glycoconjugate research, a biomolecule that has incorporated an azido sugar is treated with an alkyne-containing probe in the presence of a Cu(I) catalyst, typically generated in situ by reducing a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate scispace.com.
This method is highly valued for its reliability, high yield, and the stability of the resulting triazole product nih.gov. The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide, which then reacts with the azide to form a six-membered metallacycle intermediate before yielding the final 1,4-disubstituted triazole acs.org. Due to the cytotoxicity of the copper catalyst, CuAAC is primarily used for labeling in fixed cells, cell lysates, or in vitro applications rather than in living organisms scispace.com.
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative researchgate.net. This reaction utilizes the high ring strain of a cyclooctyne, such as dibenzocyclooctynol (DIBO), to drive the reaction with an azide without the need for a catalyst nih.govnih.govmagtech.com.cn. The energy released from the strained ring provides the driving force for the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures magtech.com.cn.
SPAAC has become a key tool for imaging glycans in living cells and even whole organisms because it is bioorthogonal and does not require a toxic metal catalyst nih.govnih.gov. The reaction rate can be tuned by modifying the structure of the cyclooctyne; for example, adding fluorine atoms or fusing aromatic rings to the cyclooctyne can increase its reactivity researchgate.netnih.govnih.gov. This has led to the development of a variety of cyclooctyne-based probes for sensitive and dynamic imaging of glycoconjugates in their native environment nih.govnih.gov.
The Staudinger ligation was one of the first bioorthogonal reactions developed for labeling biomolecules nih.govthermofisher.com. It is a chemical reaction between an azide and a specifically engineered triarylphosphine, which bears an ortho-ester group that acts as an electrophilic trap sigmaaldrich.com. The reaction initially forms an aza-ylide intermediate, which then undergoes an intramolecular reaction to form a stable amide bond, releasing phosphine (B1218219) oxide as a byproduct thermofisher.comsigmaaldrich.com.
This reaction is highly selective and has been used to label cell surface glycans that have been metabolically engineered with azido sugars nih.govpnas.org. The Staudinger ligation is valued for its biocompatibility and the stability of the resulting amide linkage thermofisher.com. While its reaction kinetics are generally slower than CuAAC or SPAAC, it has proven to be a reliable method for various applications, including a "click-to-clear" strategy for removing radioactivity from immunoconjugates in vivo mdpi.com.
| Reaction | Reactants | Key Feature | Primary Application | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC | Azide + Terminal Alkyne | Requires Copper(I) catalyst | Fixed cells, lysates, in vitro conjugation | High reaction rate, high yield, stable product nih.gov | Copper catalyst is cytotoxic scispace.com |
| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free | Live-cell and in vivo imaging | Biocompatible, no catalyst needed nih.govnih.gov | Cyclooctyne probes can be bulky |
| Staudinger Ligation | Azide + Engineered Phosphine | Forms a stable amide bond | Cell surface labeling, bioconjugation | Highly selective, biocompatible nih.govthermofisher.com | Slower reaction kinetics, potential for phosphine oxidation |
Metabolic Chemical Reporter (MCR) Strategies in Glycosylation Biology
Metabolic chemical reporter (MCR) strategies, also known as metabolic oligosaccharide engineering (MOE), leverage the cell's own biosynthetic pathways to incorporate unnatural sugars bearing bioorthogonal functional groups into glycoconjugates nih.govuni-konstanz.de. By feeding cells a synthetic azido sugar, such as this compound, the sugar is taken up, metabolized, and integrated into various glycoproteins and glycolipids uni-konstanz.denih.govresearchgate.net.
Once an azido sugar is supplied to cells, it enters the natural carbohydrate salvage pathways nih.gov. Cellular enzymes recognize the modified sugar and convert it into the corresponding nucleotide sugar donor, which is then used by glycosyltransferases to build glycan chains uni-konstanz.denih.gov. This process effectively plants a chemical handle—the azide group—within the cellular glycans.
This strategy allows researchers to trace the flux of specific monosaccharides through glycosylation pathways. For example, feeding cells azido analogues of N-acetylgalactosamine (GalNAc) has been used to specifically label mucin-type O-linked glycoproteins for proteomic analysis pnas.org. However, the specificity of labeling can be complicated by the cell's ability to interconvert different sugar donors, such as the epimerization of UDP-GalNAc derivatives to UDP-GlcNAc derivatives by the enzyme GALE nih.gov. Despite this, the metabolic incorporation of azido sugars provides a powerful method for enriching specific classes of glycoproteins from complex biological samples for subsequent analysis by mass spectrometry nih.govnih.govresearchgate.net.
A primary application of metabolic labeling with azido sugars is the visualization of glycans nih.govnih.govresearchgate.net. After cells are cultured with an azido sugar, the azide reporters become displayed on the surface of cell-surface glycoproteins and glycolipids uni-konstanz.de. These azide-tagged glycans can then be covalently labeled with probes containing a complementary reactive group, such as an alkyne or a phosphine nih.govresearchgate.net.
By using a fluorescent probe, researchers can directly visualize the location and distribution of glycans on living cells using fluorescence microscopy or quantify the level of labeling using flow cytometry nih.govacs.org. This technique has been extended from cell culture to living organisms, allowing for the non-invasive imaging of glycan trafficking and distribution in a more complex biological context nih.gov. Combining metabolic labeling with advanced imaging techniques enables the study of the glycome with high spatial resolution, providing insights into the organization of the glycocalyx researchgate.net.
Design and Synthesis of Advanced Bioimaging Probes
The chemical compound this compound is a modified monosaccharide, an azide analogue of D-glucose, that serves as a crucial building block in the design and synthesis of advanced bioimaging probes biosynth.com. Its utility stems from the presence of an azide group, which is a small, bio-inert functional group that does not interfere with cellular processes uni-konstanz.de. This azide group acts as a chemical "handle" for bioorthogonal reactions, allowing for the specific attachment of reporter molecules like fluorophores or affinity tags uni-konstanz.deresearchgate.net.
The synthesis of this compound and related probes often begins with a readily available carbohydrate precursor, such as D-glucose nih.gov. A common synthetic strategy involves the introduction of the azide functionality at the C4 position through a nucleophilic substitution reaction. Specifically, this can be achieved via an SN2 displacement of a suitable leaving group, such as a methylsulfonyloxy (mesylate) or trifluoromethanesulfonyloxy (triflate) group, from a protected galactopyranoside precursor researchgate.netnih.gov. The use of a galactose configuration at the C4 position allows for the SN2 reaction with an azide ion (from a source like sodium azide) to proceed with an inversion of stereochemistry, yielding the desired glucose configuration with the azide at C4 researchgate.netnih.gov. The resulting azido-sugar can then be further modified or used directly in metabolic labeling experiments. For instance, a diacyl phosphatidylinositol (PI) derivative featuring an azide at the C4 position of the inositol ring was synthesized in 19 steps starting from D-glucose and 1,2-distearoyl-sn-glycerol nih.gov.
Fluorescent Labeling of Glycoconjugates
The azide group on this compound enables the fluorescent labeling of a wide range of glycoconjugates through a powerful strategy known as metabolic glycoengineering uni-konstanz.deresearchgate.net. This two-step process allows for the visualization and study of glycans in living cells and organisms nih.govthno.org.
First, a cell-permeable, peracetylated version of the azido sugar (e.g., Ac4GlcNAz) is introduced to cells in culture nih.gov. The acetyl groups enhance the molecule's ability to cross the cell membrane. Once inside the cell, non-specific esterases cleave the acetyl groups, releasing the azido sugar uni-konstanz.de. The cell's own metabolic machinery then recognizes the azido sugar and incorporates it into various biosynthetic pathways, ultimately displaying it within newly synthesized glycoproteins and other glycoconjugates on the cell surface and within intracellular compartments uni-konstanz.deresearchgate.netnih.gov.
Second, the incorporated azide serves as a target for a bioorthogonal ligation reaction with a fluorescent probe thno.org. This is typically achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry" nih.govbiorxiv.org. An alkyne-modified fluorophore is added, which specifically and covalently reacts with the azide-tagged glycoconjugates nih.gov. This reaction is highly specific and occurs under biocompatible conditions, making it ideal for use in living systems thno.org. The result is a fluorescently labeled glycoconjugate that can be visualized using techniques like fluorescence microscopy and flow cytometry, providing insights into glycan trafficking, localization, and dynamics nih.govnih.gov. For example, this method has been used to visualize fucosylated glycoconjugates by feeding cells an azido-fucose analog, which is then tagged with a click-activated fluorogenic probe nih.gov.
Development of Affinity Tags for Biomolecule Enrichment
The same metabolic labeling and bioorthogonal chemistry principles used for fluorescent imaging can be adapted for the development of affinity tags for biomolecule enrichment acs.org. This technique is crucial for the isolation and subsequent identification of specific glycoconjugates from complex biological samples. Instead of attaching a fluorophore, an affinity tag—a molecule with a high and specific binding affinity for a corresponding partner—is conjugated to the azide-modified biomolecules researchgate.net.
Following the metabolic incorporation of this compound or other azido sugars into cellular glycoconjugates, the cells are lysed, and the resulting mixture of proteins and lipids is treated with an alkyne-derivatized affinity tag nih.gov. The most commonly used affinity tag for this purpose is biotin (B1667282), due to its extremely high affinity for the proteins avidin and streptavidin researchgate.net.
The click reaction covalently attaches the alkyne-biotin molecule to the azide-bearing glycoconjugates nih.gov. Once tagged, these biotinylated biomolecules can be selectively captured and enriched from the complex lysate using streptavidin-coated agarose beads or magnetic particles researchgate.net. After washing away non-biotinylated components, the captured glycoconjugates can be eluted and identified using downstream analytical methods, such as mass spectrometry-based proteomics. This approach allows researchers to profile the subsets of proteins and lipids that are actively glycosylated under specific cellular conditions.
Mechanistic Investigations of Enzyme Substrate and Enzyme Inhibitor Interactions
Enzymatic Recognition and Processing of Azido-Modified Carbohydrates
The introduction of an azido (B1232118) group into a carbohydrate structure, such as in 4-azido-4-deoxy-D-glucose, creates a powerful tool for probing enzyme active sites. The size and electronic properties of the azide (B81097) moiety can influence binding and catalysis, offering a window into the tolerance and specificity of carbohydrate-processing enzymes.
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, and they can exhibit a range of substrate specificity. nih.gov Some GTs are highly specific for their native donor and acceptor substrates, while others display promiscuity, allowing them to recognize and process modified sugars. nih.govrsc.org This promiscuity is a valuable trait for biocatalytic synthesis and for studying enzymatic mechanisms. nih.gov
While extensive studies on β(1→4)galactosyltransferase (β(1→4)GalT) with this compound are not widely detailed in the provided context, the general principle of GT promiscuity suggests that such enzymes might recognize azido-sugars. nih.govrsc.org The binding of donor and acceptor substrates often induces conformational changes in GTs, creating the binding pocket for the substrates. nih.govresearchgate.net The ability of an enzyme like β4GalT7 to bind both donor and acceptor substrates in a specific orientation is crucial for catalysis, and the presence of an azido group could influence these interactions. nih.gov
Carbohydrate-processing enzymes, including glycosidases which cleave glycosidic bonds, must recognize and correctly orient their sugar substrates for catalysis to occur. researchgate.net The replacement of a hydroxyl group with an azide group, which is larger and has different electronic properties, can be used to assess the steric and electronic requirements of an enzyme's active site.
The tolerance for an azide group varies significantly among different enzymes. As seen with xylosyltransferases, XT-I tolerates a C-4 azide on its xylose donor, while XT-II does not. nih.gov This suggests that even within a family of enzymes with similar functions, the active site architecture can be distinct enough to create different specificities for modified substrates. For glycosidases, the mechanism often involves specific contacts with the hydroxyl groups of the sugar. The absence of a key hydroxyl group, such as the one at the C-4 position of glucose, or its replacement by another group, can dramatically affect binding and catalysis. researchgate.netnih.gov
To quantify the effect of an azido modification on enzyme function, researchers perform steady-state kinetic analyses to determine parameters like the Michaelis constant (KM) and the catalytic rate constant (kcat). The ratio kcat/KM represents the catalytic efficiency of the enzyme for a given substrate.
Kinetic studies with various glycosyltransferases have demonstrated a wide range of efficiencies for non-native substrates. For instance, a glycolipid glycosyltransferase from a marine bacterium (GTcp) showed different kinetic parameters when using UDP-glucose, UDP-galactose, and UDP-glucuronic acid as donor substrates, highlighting its broad specificity. nih.gov
Interactive Table: Kinetic Parameters of GTcp with Different Sugar Donors
| Sugar Donor | KM (µM) | kcat (min-1) | kcat/KM (min-1µM-1) |
|---|---|---|---|
| UDP-Glc | 11.8 | 15.3 | 1.3 |
| UDP-Gal | 17.5 | 11.9 | 0.7 |
This table showcases how the kinetic parameters of the glycosyltransferase GTcp vary with different UDP-sugar donors. Data sourced from nih.gov.
When an azido-sugar acts as an inhibitor rather than a substrate, the inhibition constant (Ki) is determined. This value provides a quantitative measure of the inhibitor's binding affinity to the enzyme.
This compound as a Mechanistic Probe and Inhibitor
This compound has been synthesized and utilized specifically to probe the active site of lactose (B1674315) synthase and to act as an inhibitor. nih.govsigmaaldrich.comresearchgate.net
Lactose synthase is an enzyme complex consisting of a catalytic component, β(1→4)galactosyltransferase, and a regulatory component, α-lactalbumin. nih.gov This complex catalyzes the transfer of galactose from UDP-galactose to D-glucose to form lactose. researchgate.net
Research has demonstrated that this compound is an inhibitor of the lactose synthase enzyme system. nih.govsigmaaldrich.com The inhibition is dependent on the presence of the regulatory protein α-lactalbumin; no inhibitory effect was observed in its absence. nih.gov This indicates that the compound specifically targets the modified form of the galactosyltransferase enzyme that is active in lactose synthesis.
The study of this compound has provided key insights into how the lactose synthase complex recognizes its acceptor substrate, D-glucose. nih.govresearchgate.net By replacing the 4-hydroxyl group of glucose with an azido group, researchers could probe the importance of this specific hydroxyl group for binding and catalysis.
Inhibition of Lactose Synthase Activity
The Role of Co-factors (e.g., α-Lactalbumin) in Modulating Inhibition
The inhibitory activity of this compound is not always intrinsic but can be dependent on the presence of specific co-factors that modulate the enzyme's conformation and substrate specificity. A prime example of this is its interaction with the lactose synthase enzyme complex. Lactose synthase is composed of a catalytic subunit, β-1,4-galactosyltransferase, and a regulatory co-factor, α-lactalbumin.
In the absence of α-lactalbumin, this compound exhibits no inhibitory effect on the galactosyltransferase enzyme. nih.gov However, when α-lactalbumin is present, it forms the lactose synthase complex, which alters the enzyme's acceptor specificity, enabling it to utilize D-glucose to synthesize lactose. It is in the presence of this co-factor that this compound acts as an inhibitor of the enzyme complex. nih.gov This demonstrates that α-lactalbumin is essential for the binding of this glucose analogue to the enzyme's acceptor site. Despite this, the binding of this compound to the lactose synthase complex is significantly weaker than that of the natural substrate, D-glucose. nih.gov This suggests that the 4-hydroxyl group on the glucose molecule, which is replaced by an azido group in the inhibitor, is a critical recognition element for strong binding to the enzyme's active site. nih.gov
Table 1: Inhibitory Effect of this compound on Lactose Synthase
| Enzyme Complex | Co-factor (α-Lactalbumin) | Inhibitory Effect of this compound |
| Galactosyltransferase | Absent | No effect |
| Lactose Synthase | Present | Inhibitor |
Exploration of Inhibitory Effects on Other Carbohydrate-Active Enzymes
While this compound shows specific, co-factor-dependent inhibition of lactose synthase, its effect on a broader range of carbohydrate-active enzymes (CAZymes) appears to be limited. The introduction of an azido group in place of a hydroxyl group represents a significant structural and electronic perturbation. Studies on a wide array of glycosidases have revealed that these enzymes are generally not accommodating of azide-substituted sugars. nih.govacs.org
Quantitative assessments measuring the kinetic parameters of hydrolysis for various azidodeoxy glycosides against numerous glycosidases have shown that substitutions at secondary carbons, such as the C4 position, are particularly disruptive. nih.gov The bulk and electronic nature of the azide group compared to a hydroxyl group can lead to steric clashes within the enzyme's active site, preventing proper binding and processing of the sugar analogue. acs.org Consequently, for many glycosidases, this compound is neither a substrate nor an effective inhibitor. nih.gov This general lack of activity underscores the high substrate specificity of most glycosidases and suggests that results obtained with azide-modified sugars should be interpreted with caution, as they may not reflect the enzyme's interaction with the natural, unmodified carbohydrate. nih.gov
Development of Activity-Based Probes for Glycosidase Profiling
Activity-based probes (ABPs) are powerful chemical tools used for the functional study of enzymes in complex biological systems. researchgate.net These probes typically consist of three key components: a recognition motif that directs the probe to a specific class of enzymes, a reactive group or "warhead" that forms a covalent bond with an active site residue, and a reporter tag (e.g., a fluorophore or biotin) for detection and visualization. researchgate.netresearchgate.net
While this compound itself is not a classic single-component ABP (as it lacks an intrinsic reactive warhead to form a stable covalent link), its azido group makes it an excellent tool for two-step activity-based protein profiling (ABPP). The azide functions as a bioorthogonal chemical handle. nih.gov In this approach, the sugar analogue can be introduced to a biological system. If it binds to the active site of a target enzyme, its azide group can be specifically and covalently labeled in a second step through "click chemistry," such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov A separate probe containing a complementary reactive group (e.g., a phosphine (B1218219) or an alkyne) and a reporter tag is added, which reacts specifically with the azide on the enzyme-bound sugar. nih.govnih.gov This strategy allows for the profiling and identification of enzymes that recognize and bind to this particular glucose analogue.
Strategies for Enzyme Labeling and Tracking in Biological Systems
The bioorthogonal nature of the azide group in this compound makes it a valuable reporter for labeling and tracking in biological environments. This strategy, often termed metabolic glycoengineering, involves introducing the azido-sugar to cells or organisms where it can be metabolically incorporated into glycoconjugates. nih.govnih.gov
The general strategy for labeling and tracking involves two main steps:
Metabolic Incorporation : Cells are incubated with an azido-sugar. Cellular enzymes, such as glycosyltransferases, may recognize the sugar analogue and incorporate it into glycans on glycoproteins or glycolipids. nih.gov This effectively installs the azide group onto the cell surface or within cellular compartments.
Bioorthogonal Ligation : The azide-labeled cells or tissues are then treated with a detection probe that contains a reactive partner for the azide, such as a dibenzocyclooctyne (DBCO) or alkyne-functionalized molecule. nih.gov This probe is also equipped with a reporter tag, like a fluorescent dye (e.g., Cy5) or biotin (B1667282). The "click" reaction between the azide and the probe creates a stable covalent bond, allowing for sensitive and specific detection, imaging, and tracking of the labeled molecules or cells. nih.gov
This method leverages a chemical reaction not naturally found in biological systems, which minimizes background signals and allows for highly selective labeling. nih.gov While many studies focus on cell-surface labeling using acetylated azido-sugars like Ac4ManNAz, the same principle applies to this compound for targeting enzymes that specifically recognize D-glucose or its derivatives. nih.gov This enables the visualization and tracking of enzyme-inhibitor complexes or metabolically labeled glycoproteins within living systems.
Role in Advanced Glycobiology and Glycoscience Research
Dissecting Cellular Glycosylation Dynamics and Regulatory Networks
4-azido-4-deoxy-D-glucose serves as a powerful metabolic chemical reporter to investigate the intricate pathways of cellular glycosylation. When introduced to cells, this glucose analogue can be taken up and processed by the cell's metabolic machinery. nih.gov The azide (B81097) group is particularly effective as a bioorthogonal reporter because it is small, metabolically stable, and not naturally present in cells, thus preventing interference with native biological processes. wikipedia.orgnih.gov
Once inside the cell, azido-sugars are incorporated into glycans through post-translational modification pathways. nih.gov By tracing the journey of this compound, scientists can visualize the synthesis, trafficking, and turnover of glycoconjugates in real-time within living cells. nih.govnih.gov This approach has been crucial in understanding how glycosylation patterns change in response to different cellular states or external stimuli.
However, research has also shown that the introduction of modified sugars can influence cellular physiology. The glycosylation of proteins can adjust their biophysical properties and regulate their function. nih.gov Studies using other azido-sugars, such as Ac4ManNAz, have demonstrated that their incorporation can lead to changes in major cellular functions, including energy generation and cell proliferation, depending on the concentration used. nih.govresearchgate.net This highlights that while this compound is a valuable probe, its potential effects on the very regulatory networks being studied must be carefully considered, providing another layer of information on the sensitivity of glycosylation pathways to substrate structure. acs.org
Manipulating and Remodeling Glycosylation Patterns on Cell Surfaces
One of the most significant applications of this compound is in the metabolic labeling and subsequent remodeling of cell-surface glycans. After being metabolized, the azido-sugar is incorporated into glycoproteins and glycolipids that are then transported and displayed on the outer cell membrane. nih.gov This effectively installs a chemical "handle"—the azide group—onto the cell surface.
This handle can then be covalently and specifically linked to a vast array of probes through bioorthogonal chemical reactions. wikipedia.org The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," or its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov Researchers can introduce an alkyne-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag, which will react exclusively with the azide on the cell surface. nih.govnih.gov This two-step process allows for precise manipulation of the cell surface, enabling researchers to:
Attach fluorescent probes for direct imaging of glycan distribution and dynamics. nih.gov
Introduce new functionalities to the cell surface to study cell-cell communication or interaction with the extracellular matrix. nih.gov
Tag cells for identification and tracking within a complex biological system. researchgate.net
This ability to remodel the cell surface glycocalyx provides a unique method for investigating the roles of specific glycan structures in cellular behavior and interactions. escholarship.org
Fundamental Studies of Carbohydrate-Protein Recognition and Molecular Interactions
This compound is an effective tool for probing the fundamental principles of carbohydrate-protein recognition. Many critical biological processes rely on the specific binding of proteins (like lectins and glycosyltransferases) to carbohydrate structures. escholarship.org By substituting the natural hydroxyl group at the 4-position of glucose with an azide, the compound can be used to assess the stringency of an enzyme's substrate-binding site.
Broader studies on glycosidases have reinforced the idea that modifying sugars with azide groups can significantly impact their recognition by enzymes. acs.org The accommodation of azido-sugars varies greatly, with substitutions at some positions being more disruptive than others. acs.org Therefore, using analogues like this compound provides precise insights into the structural and chemical requirements for molecular interactions, helping to map the binding specificities of carbohydrate-binding proteins.
Table 2: Research Applications of this compound in Studying Molecular Interactions
| Target Enzyme/Process | Analogue Used | Observed Effect | Key Research Finding | Citation(s) |
| Lactose (B1674315) Synthase | This compound | Inhibition of enzyme activity | The 4-OH group of glucose is a critical factor for substrate recognition and binding. | nih.gov |
| Lactose Synthesis | UDP-4-azido-4-deoxy-D-glucose | Pronounced, concentration-dependent inhibition | The activated UDP-sugar analogue effectively inhibits the synthesis pathway. | biosynth.com |
| General Glycosidases | Various azido-sugars | Varied and often poor enzymatic processing | Azide groups are bulky substitutes that can hamper glycan acceptance by enzymes, revealing binding pocket tolerance. | acs.org |
Enabling Tools for Comprehensive Glycoconjugate Analysis
The ability to metabolically incorporate this compound into cellular glycans makes it an enabling tool for the comprehensive analysis of glycoconjugates. The azide reporter facilitates the detection, identification, and quantification of glycoproteins and other glycans that are often difficult to study using traditional methods. nih.gov
The typical workflow involves metabolically labeling cells with the azido-sugar, followed by lysis and subsequent bioorthogonal ligation to a reporter tag. nih.gov For example, reacting the azide-labeled glycoconjugates with an alkyne-biotin tag via click chemistry allows for their selective enrichment from complex cell lysates using streptavidin beads. nih.gov These enriched glycoproteins can then be identified and characterized using mass spectrometry-based proteomics.
This powerful combination of metabolic labeling and click chemistry has been used to:
Identify novel glycoproteins within cells. nih.gov
Profile changes in protein glycosylation under different conditions.
Visualize the localization of specific glycans within cells and tissues using fluorescence microscopy after clicking on a fluorescent alkyne probe. nih.gov
This methodology provides a direct and versatile strategy for interrogating the glycome, offering insights that are complementary to other analytical techniques and advancing our understanding of the roles of glycoconjugates in health and disease. nih.gov
Advanced Characterization and Computational Approaches in Research
Application of Advanced Spectroscopic Techniques for Derivative Characterization
The successful synthesis and purification of 4-azido-4-deoxy-D-glucose and its derivatives are confirmed through a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of the compound's chemical structure, the successful incorporation of the azide (B81097) moiety, and its stereochemistry.
Key spectroscopic techniques include:
Infrared (IR) Spectroscopy: This technique is fundamental for identifying the presence of the azide functional group. The azide group (N₃) exhibits a characteristic, strong, and sharp absorption band in the IR spectrum, typically around 2100-2120 cm⁻¹. researchgate.net This peak's presence is a direct confirmation of the successful azidation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of azido (B1232118) sugar derivatives. researchgate.netspringernature.com
¹H NMR provides detailed information about the proton environment, including the anomeric configuration (α or β) of the sugar, based on chemical shifts and coupling constants. researchgate.net
¹³C NMR helps to confirm the carbon skeleton of the sugar molecule. The carbon atom to which the azide group is attached experiences a characteristic shift in its resonance compared to the parent hydroxylated compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), is used to confirm the exact molecular weight of the synthesized azido sugar, further verifying its elemental composition. researchgate.net Mass spectrometry is also a crucial tool for analyzing the incorporation of azido sugars into glycans in metabolic labeling experiments. acs.orgnih.gov For instance, MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry can be used to observe terminal azido-sialic acids on peptides. nih.gov
The synthesis of derivatives such as methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside, an intermediate in the preparation of this compound, was confirmed after it was obtained in crystalline form, allowing for thorough characterization. nih.gov
Computational Chemistry and Molecular Modeling for Elucidating Interactions and Design Principles
Computational chemistry and molecular modeling have become powerful tools for understanding the nuanced effects of replacing a hydroxyl group with an azide group in carbohydrates. nih.govfrontiersin.org These methods provide insights that are often difficult to obtain through experimental means alone, helping to rationalize observed biological activities and guide the design of new molecules. nih.govfrontiersin.org
The fundamental challenge that azido sugars present to biological systems stems from significant structural and chemical differences between the azide and hydroxyl groups. nih.gov
Size and Shape: The azide group is a substantially larger, rigid, rod-shaped substituent compared to a hydroxyl group. nih.gov The azide functionality is about 2.36 Å long, attached via a C-N bond of 1.51 Å, whereas a hydroxyl group has a C-O bond length of 1.43 Å and an oxygen atomic radius of 0.48 Å. nih.gov This increased size requires a larger binding pocket in enzymes or protein receptors. nih.gov
Hydrogen Bonding: An azide group is unlikely to satisfy the hydrogen bonding network that an enzyme's active site has evolved to accommodate for a specific hydroxyl group. nih.gov
Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are employed to study these differences in detail. nih.govacs.org These computational approaches can:
Model the conformational dynamics of the sugar ring and how the azide substituent influences it. acs.org
Simulate the binding of an azido sugar within an enzyme's active site, revealing potential steric clashes or unfavorable interactions.
Investigate how the immobilization of an enzyme on a surface affects its conformation and activity, which is relevant for biocatalytic applications. frontiersin.orgnih.gov
Help establish the chemical reaction mechanisms of carbohydrate-processing enzymes. nih.gov
By simulating these interactions, researchers can predict how well an azido sugar might be tolerated by a specific enzyme, such as a glycosyltransferase or glycosidase, providing a rationale for why many azido-substituted sugars are poor substrates. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Azido-Functionalized Carbohydrates
Structure-activity relationship (SAR) studies are crucial for understanding how the specific placement of the azido group on the carbohydrate scaffold affects its biological function. nih.gov These studies systematically compare the activity of different azido-functionalized isomers to determine which positions are tolerant of this modification and which are not.
A key finding from SAR studies is that the biological acceptance of azido sugars is highly dependent on the position of the azide. nih.gov In a broad study using glycosidases as model enzymes, it was found that azides attached to secondary carbons are generally not well accommodated, and the corresponding substrates are not processed. nih.gov Conversely, azides at primary carbons (e.g., the C-6 position) are sometimes recognized, but often poorly, by a small subset of enzymes. nih.gov
In the specific case of This compound , SAR studies have shown that it acts as an inhibitor of the enzyme lactose (B1674315) synthase. nih.gov However, it binds to the enzyme system much more weakly than its natural counterpart, D-glucose. nih.gov This suggests that the hydroxyl group at the C-4 position is a critical recognition element for binding to the enzyme. nih.gov The replacement of this -OH group with the larger, electronically different azide group significantly diminishes binding affinity. nih.gov
The table below summarizes key SAR findings for azido-functionalized carbohydrates.
| Compound | Position of Azide | Target System | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| This compound | C-4 (Secondary) | Lactose Synthase | Inhibitor, but binds much more weakly than D-glucose, indicating the 4-OH group is important for binding. | nih.gov |
| Various Azidodeoxy Glucosides | C-2, C-3, C-4 (Secondary) | Glycosidases (broad screen) | Generally not accommodated; substrates are not processed. Highlights the steric and electronic intolerance at these positions. | nih.gov |
| 6-azidodeoxy Glucosides | C-6 (Primary) | Glycosidases (broad screen) | Productively recognized by only a small subset of enzymes and often with very poor efficiency. | nih.gov |
| Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | N-acetyl group | Sialic Acid Biosynthetic Pathway (CHO cells) | Successfully metabolized to form azido-sialic acid (SiaNAz), enabling glycan engineering. | nih.gov |
These studies underscore the importance of careful consideration when choosing the site of azide substitution for biological probes. nih.gov Results obtained with azido-modified sugars, particularly those with substitutions at secondary carbons, may not be representative of the natural sugar and should be interpreted with caution. nih.gov
Future Directions and Emerging Research Avenues for 4 Azido 4 Deoxy D Glucose
Expansion into Targeted Metabolic Engineering Applications
Metabolic glycoengineering is a powerful technique that allows for the introduction of unnatural sugars into cellular glycans, enabling their visualization and study. nih.govnih.govnih.gov The peracetylated form of azido (B1232118) sugars, such as 4-azido-4-deoxy-D-glucose peracetate, can readily pass through the cell membrane. bioglyco.com Once inside the cell, the acetate (B1210297) groups are removed by cellular esterases, and the azido sugar is metabolized by the cell's own enzymatic machinery and incorporated into various glycoconjugates. nih.govresearchgate.net
The strategic placement of the azide (B81097) group at the C4 position of glucose opens up unique possibilities for targeted metabolic engineering. Unlike the more commonly used N-acetylated azido sugars like N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz), this compound offers a different point of modification within the glycan structure. nih.gov This could allow for the selective labeling and study of specific glycan populations or pathways that preferentially utilize glucose or its derivatives in a way that is sensitive to modifications at the C4 position.
Future research is expected to focus on elucidating the metabolic fate of this compound in various cell types and organisms. Understanding which specific glycosyltransferases recognize and utilize its nucleotide-activated form, UDP-4-azido-4-deoxy-D-glucose, will be crucial for designing targeted applications. nih.gov This could lead to the development of cell-type or pathway-specific labeling strategies, allowing researchers to investigate the roles of specific glycoconjugates in health and disease with unprecedented precision. For instance, researchers have successfully used other azido sugars to tag specific glycans on the surface of cancer cells, enabling targeted drug delivery or immunotherapy. researchgate.net Similar strategies could be envisioned for this compound, potentially targeting glucose-avid cancer cells.
Integration with Advanced High-Resolution Imaging Modalities
The azide group on this compound serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a complementary probe. nih.govnih.gov This feature is central to its application in advanced imaging. Once incorporated into cellular glycans, the azide can be "clicked" to a variety of reporter molecules, including fluorophores for fluorescence microscopy. rsc.org
The development of super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, has broken the diffraction barrier of light, enabling the visualization of cellular structures at the nanoscale. biorxiv.orgnih.govmdpi.com The integration of metabolic labeling with these advanced imaging modalities allows for the unprecedented visualization of glycan distribution and organization on the cell surface and within intracellular compartments. biorxiv.orgresearchgate.net While much of the pioneering work in this area has utilized other azido sugars to image glycans at resolutions down to the single-molecule level, the path is clear for the application of this compound. biorxiv.orgresearchgate.net
Another promising imaging modality is Stimulated Raman Scattering (SRS) microscopy, a label-free technique that can visualize specific molecules based on their intrinsic vibrational properties. nih.govnih.gov By introducing a bioorthogonal tag with a unique vibrational signature, such as an alkyne, it is possible to image the distribution of metabolically incorporated sugars with high sensitivity and specificity. While current research has focused on alkyne-tagged glucose analogs for SRS imaging, the azide group of this compound can be clicked to an alkyne-containing probe, which could then be imaged. nih.gov Future work may also explore the direct SRS imaging of the azide group itself, which has a characteristic vibrational frequency.
These advanced imaging applications will provide invaluable insights into the spatiotemporal dynamics of glycans, their role in cell-cell communication, and their alterations in disease states.
Development of Next-Generation Bioorthogonal Chemical Biology Tools for Systems Glycobiology
Systems glycobiology aims to understand the complex roles of glycans in biological systems on a global scale. The development of new chemical tools is essential for achieving this goal. This compound and its derivatives are valuable starting points for the creation of next-generation bioorthogonal probes. nih.gov
The azide group can participate in a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org Researchers are continuously developing new bioorthogonal reaction pairs with faster kinetics, improved biocompatibility, and the ability to be used in multiplexed labeling experiments. The unique electronic and steric environment of the azide at the C4 position of glucose may influence its reactivity in these reactions, a factor that can be exploited in the design of new probes.
Future research in this area will likely focus on several key aspects:
Development of Novel Bioorthogonal Probes: This includes the synthesis of new reporter tags with enhanced properties, such as brighter and more photostable fluorophores, affinity tags for proteomics, and probes for multimodal imaging.
Multiplexed Glycan Labeling: By using different bioorthogonal chemistries or isotopically labeled azido sugars, it may be possible to simultaneously label and visualize different glycan populations within the same cell.
Chemical Tools for Glycoproteomics and Glycolipidomics: After metabolic labeling with this compound, the incorporated azide can be used to enrich for specific glycoproteins or glycolipids from complex biological samples. nih.gov Subsequent analysis by mass spectrometry can provide detailed structural information and identify novel glycosylated molecules.
The development of these next-generation tools will be instrumental in unraveling the complexities of the glycome and its role in cellular function, providing a deeper understanding of the molecular basis of health and disease.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to produce 4-azido-4-deoxy-D-glucose with high stereochemical purity?
- Methodological Answer : The synthesis typically involves selective substitution of the hydroxyl group at the C-4 position of D-glucose. Key steps include:
- Protecting group strategy : Temporary protection of other hydroxyl groups (e.g., using acetyl or benzyl groups) to ensure regioselective azidation .
- Azide introduction : Reaction with NaN₃ or diazotransfer reagents under controlled conditions to avoid side reactions .
- Deprotection and purification : Chromatographic methods (e.g., HPLC) are critical for isolating stereoisomerically pure products .
Q. How does this compound facilitate metabolic labeling in glycobiology studies?
- Methodological Answer : The azido group enables bioorthogonal "click chemistry" (e.g., CuAAC or SPAAC) for tagging with fluorescent probes or affinity handles:
- Cellular uptake : Retains glucose transporter (GLUT) recognition, allowing incorporation into glycans .
- Labeling workflow : Cells are incubated with the compound, followed by reaction with alkyne-conjugated tags (e.g., Alexa Fluor 488) for visualization .
Advanced Research Questions
Q. What experimental approaches are recommended to address discrepancies in enzyme kinetic data when using this compound as a substrate analog?
- Methodological Answer : Contradictions may arise due to structural differences from natural substrates. Strategies include:
- Comparative kinetics : Parallel assays with native D-glucose and fluorinated analogs (e.g., 4-deoxy-4-fluoro-D-galactose) to identify steric/electronic effects .
- Molecular docking : Computational modeling to assess binding interactions with enzymes like galactosyltransferases .
Q. Which biophysical techniques are most effective for analyzing the interaction between this compound and carbohydrate-processing enzymes?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- X-ray crystallography : Resolves 3D structural interactions, e.g., azido group positioning in the active site of lactose synthase .
- Fluorescence anisotropy : Monitors conformational changes in enzymes upon analog binding .
Methodological Challenges & Solutions
Q. How can researchers optimize reaction conditions for click chemistry conjugation without compromising cellular viability?
- Answer :
- Cu(I) catalyst toxicity : Use biocompatible ligands (e.g., THPTA) to reduce copper cytotoxicity .
- Alternative reactions : Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper but requires longer incubation times .
- Validation : Post-labeling viability assays (e.g., MTT) ensure minimal cellular stress .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
